Welcome to the BenchChem Online Store!
molecular formula PCl3<br>Cl3P B148003 Phosphorus trichloride CAS No. 7719-12-2

Phosphorus trichloride

Cat. No. B148003
M. Wt: 137.33 g/mol
InChI Key: FAIAAWCVCHQXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03954859

Procedure details

Phenylphosphine dichloride, C6H5PCl2, was the only product detected when benzene and PCl3 were fed to the catalytic reactor. A mixture of o, m, and p-tolylphosphine dichloride, CH3C6H4PCl2, was the only organic product detected when toluene and PCl3 were used as the starting material. A small amount, < 1%, of POCl3 was observed. A mixture of α- and β-naphthylphosphine dichloride, C10H7PCl2, was produced, along with a small amount of POCl3 when naphthalene and PCl3 were used as the feed. A small amount of 2,5, dimethyl phenylphosphine dichloride was detected when p-xylene and PCl3 were used as the feed. Traces of toluene, POCl3 and an unidentified product were observed with the latter. The results are summarized in more detail in Table VI.
[Compound]
Name
α- and β-naphthylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Phenylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
p-tolylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CH3C6H4PCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[C:3]1(P)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(P(Cl)Cl)[CH:15]=CC=[CH:12][CH:11]=1.[P:19]([Cl:22])([Cl:21])[Cl:20].[Cl-].[Cl-].C1(C)C=CC(P)=CC=1.[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35].[CH:7]1[C:8]2[C:3](=[CH:15][CH:10]=[CH:11][CH:12]=2)[CH:4]=[CH:5][CH:6]=1.[P:19]([Cl:22])([Cl:21])[Cl:20] |f:0.1.2,5.6.7|

Inputs

Step One
Name
α- and β-naphthylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Phenylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)P
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Seven
Name
p-tolylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C1(=CC=C(C=C1)P)C
Name
CH3C6H4PCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=P(Cl)(Cl)Cl
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
P(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03954859

Procedure details

Phenylphosphine dichloride, C6H5PCl2, was the only product detected when benzene and PCl3 were fed to the catalytic reactor. A mixture of o, m, and p-tolylphosphine dichloride, CH3C6H4PCl2, was the only organic product detected when toluene and PCl3 were used as the starting material. A small amount, < 1%, of POCl3 was observed. A mixture of α- and β-naphthylphosphine dichloride, C10H7PCl2, was produced, along with a small amount of POCl3 when naphthalene and PCl3 were used as the feed. A small amount of 2,5, dimethyl phenylphosphine dichloride was detected when p-xylene and PCl3 were used as the feed. Traces of toluene, POCl3 and an unidentified product were observed with the latter. The results are summarized in more detail in Table VI.
[Compound]
Name
α- and β-naphthylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Phenylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
p-tolylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CH3C6H4PCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[C:3]1(P)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(P(Cl)Cl)[CH:15]=CC=[CH:12][CH:11]=1.[P:19]([Cl:22])([Cl:21])[Cl:20].[Cl-].[Cl-].C1(C)C=CC(P)=CC=1.[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35].[CH:7]1[C:8]2[C:3](=[CH:15][CH:10]=[CH:11][CH:12]=2)[CH:4]=[CH:5][CH:6]=1.[P:19]([Cl:22])([Cl:21])[Cl:20] |f:0.1.2,5.6.7|

Inputs

Step One
Name
α- and β-naphthylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Phenylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)P
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Seven
Name
p-tolylphosphine dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C1(=CC=C(C=C1)P)C
Name
CH3C6H4PCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=P(Cl)(Cl)Cl
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
P(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.